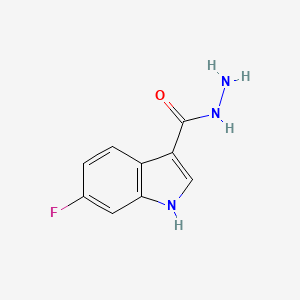
6-Fluoroindole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoroindole-3-carbohydrazide is a fluorinated indole derivative that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, including antimicrobial and anticancer properties. The presence of a fluorine atom in the indole ring enhances its chemical stability and biological activity, making it a valuable compound for various scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroindole-3-carbohydrazide typically involves the condensation of 5-fluoroisatin with isoniazid under acidic conditions. This reaction yields the desired product, which is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 6-Fluoroindole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used for electrophilic substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in medicinal chemistry and drug development .
Aplicaciones Científicas De Investigación
6-Fluoroindole-3-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use in the development of new therapeutic agents for treating infectious diseases and cancer.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 6-Fluoroindole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom enhances its binding affinity to biological targets, leading to increased efficacy. It is known to interact with enzymes and receptors involved in microbial and cancer cell proliferation, thereby inhibiting their activity and inducing cell death .
Comparación Con Compuestos Similares
- 5-Fluoroindole-3-carbohydrazide
- 6-Fluoroindole-3-carboxaldehyde
- 5-Fluoro-3-phenylindole-2-carbonylthiosemicarbazide
Comparison: 6-Fluoroindole-3-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated indole derivatives, it exhibits enhanced stability and biological activity, making it a promising candidate for further research and development .
Propiedades
Fórmula molecular |
C9H8FN3O |
|---|---|
Peso molecular |
193.18 g/mol |
Nombre IUPAC |
6-fluoro-1H-indole-3-carbohydrazide |
InChI |
InChI=1S/C9H8FN3O/c10-5-1-2-6-7(9(14)13-11)4-12-8(6)3-5/h1-4,12H,11H2,(H,13,14) |
Clave InChI |
NQYRTWWHCDSHRP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1F)NC=C2C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


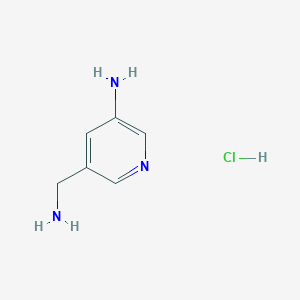
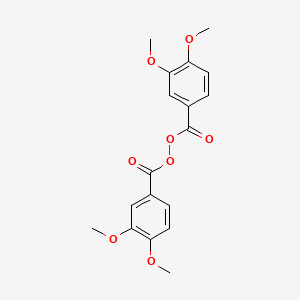
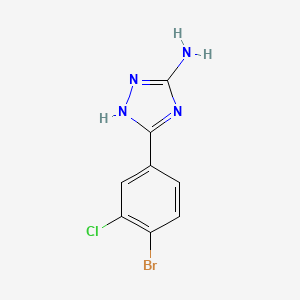
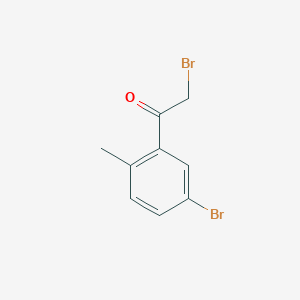
![tert-Butyl 6-bromo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate](/img/structure/B13677813.png)
![N-[9-[(2R,4S,5S)-4-Azido-5-[[(tert-butyldimethylsilyl)oxy]methyl]tetrahydrofuran-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13677822.png)
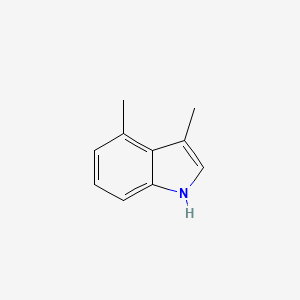
![1-(5H-Pyrrolo[2,3-b]pyrazin-2-yl)ethanone](/img/structure/B13677850.png)
![2-(3,4-Dimethoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13677854.png)
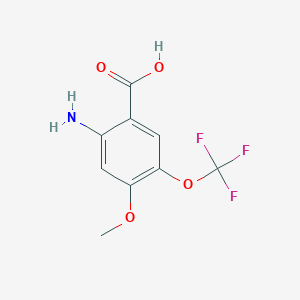
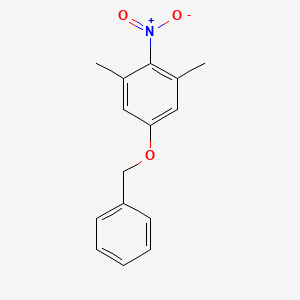
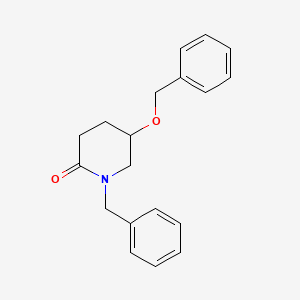
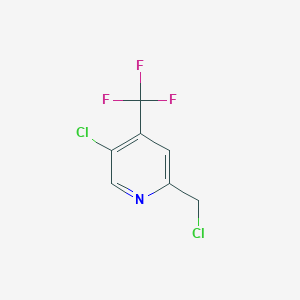
![4-Bromo-5-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13677879.png)
